

Spectroscopic Characterization of 2-Acetylanthracene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylanthracene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Acetylanthracene**, a key building block in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this aromatic ketone, offering valuable data and standardized experimental protocols for its analysis.

Spectroscopic Data Summary

The empirical formula for **2-Acetylanthracene** is $C_{16}H_{12}O$, and its molecular weight is 220.27 g/mol. The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of **2-Acetylanthracene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The data for **2-Acetylanthracene** is presented for both proton (1H) and carbon-13 (^{13}C) nuclei.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2-Acetylanthracene**, typically recorded in a deuterated solvent like $CDCl_3$, exhibits signals corresponding to the aromatic protons of the anthracene core and the

methyl protons of the acetyl group.

Proton Type	Chemical Shift (δ) in ppm	Notes
Acetyl Protons ($-\text{CH}_3$)	$\sim 2.5 - 2.8$	The exact shift can be influenced by the solvent and concentration. This signal appears as a sharp singlet.
Aromatic Protons (Ar-H)	$\sim 7.4 - 8.5$	The aromatic region will show a complex pattern of multiplets due to the various non-equivalent protons on the anthracene ring.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ^{13}C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets.

Carbon Type	Chemical Shift (δ) in ppm	Notes
Acetyl Carbon ($-\text{CH}_3$)	$\sim 25 - 30$	This upfield signal corresponds to the methyl carbon of the acetyl group.
Aromatic Carbons (Ar-C)	$\sim 120 - 140$	The sp^2 hybridized carbons of the anthracene ring resonate in this region, showing multiple distinct signals.
Carbonyl Carbon ($-\text{C=O}$)	$\sim 195 - 205$	The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (from -CH ₃)	3000 - 2850	Medium to Weak
Carbonyl (C=O) Stretch	1685 - 1665	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the anthracene core of **2-Acetylanthrane**. The spectrum is typically recorded in a solvent such as ethanol.

Solvent	Absorption Maxima (λ _{max}) in nm	Notes
Ethanol	~254, 340, 357, 376	The spectrum is dominated by the characteristic π → π* transitions of the anthracene chromophore. The acetyl group may cause a slight bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2-Acetylanthrane**.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **2-Acetylanthracene** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).[\[1\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[2\]](#)
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Typically -2 to 12 ppm.
 - Number of Scans: 8-16 scans are usually sufficient.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[\[1\]](#)
 - Spectral Width: Typically 0 to 220 ppm.
 - Number of Scans: 128 to 1024 scans, depending on the sample concentration.
 - Relaxation Delay: 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[3\]](#)
- Place a small amount of solid **2-Acetylanthracene** powder directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[4\]](#)

Instrument Parameters:

- Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **2-Acetylanthracene** in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (typically in the range of 1-10 $\mu\text{g/mL}$) to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).
- Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the sample solution.

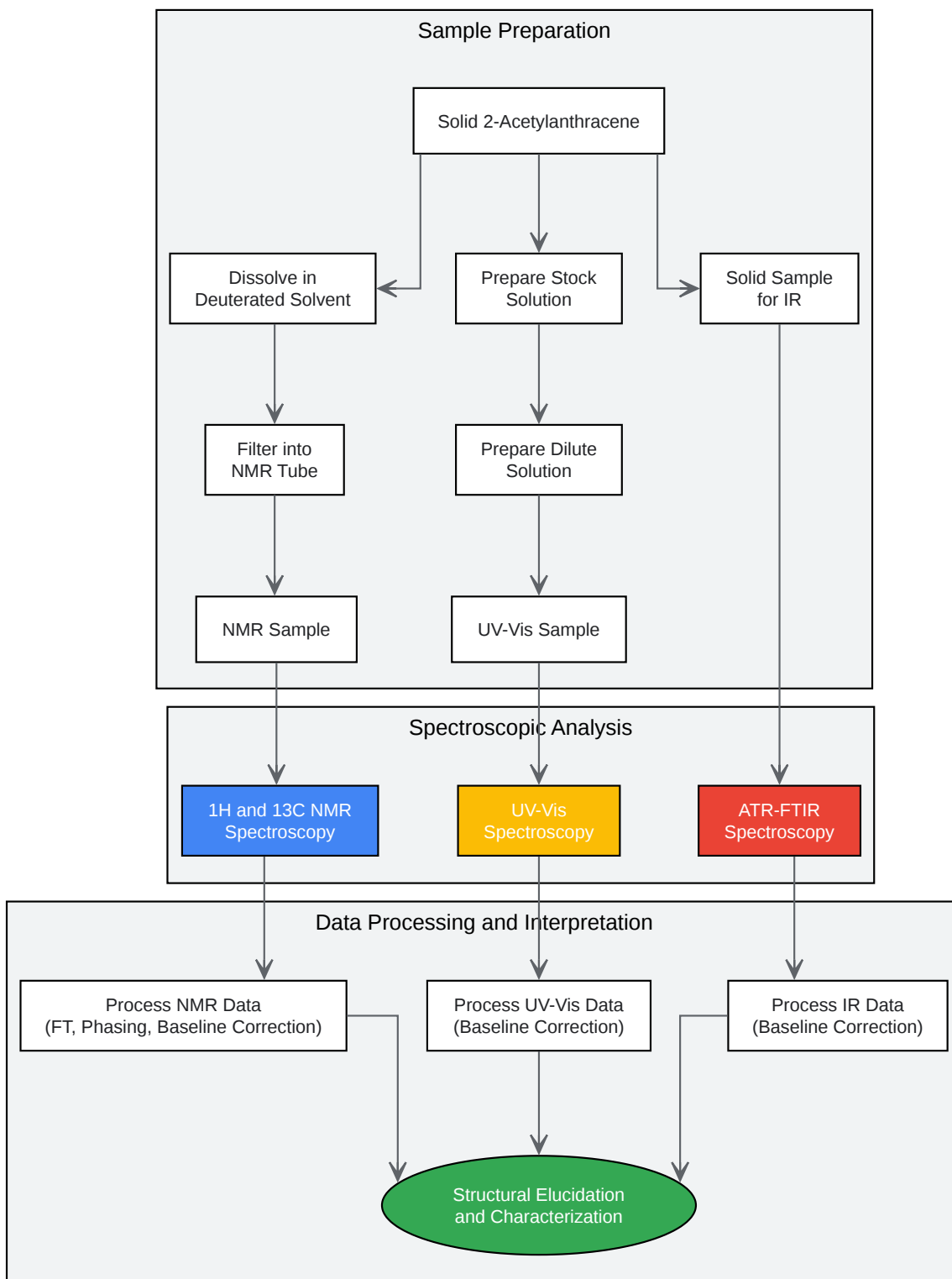
Instrument Parameters:

- Spectrometer: A double-beam UV-Vis spectrophotometer.
- Wavelength Range: 200 - 600 nm.
- Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.
- Scan Speed: Medium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a solid organic compound like **2-Acetylanthracene**.

Workflow for Spectroscopic Characterization of 2-Acetylanthracene

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Caption: Spectroscopic characterization workflow.

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References

- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 4. drawellanalytical.com [drawellanalytical.com]
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